molecular formula C11H18O2Si B14574022 Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate CAS No. 61518-40-9

Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate

Cat. No.: B14574022
CAS No.: 61518-40-9
M. Wt: 210.34 g/mol
InChI Key: UVXDPKOUXHOGJT-UHFFFAOYSA-N
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Description

Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate: is an organic compound that belongs to the class of cyclohexa-1,4-dienes. This compound is characterized by the presence of a trimethylsilyl group and a carboxylate ester group attached to a cyclohexa-1,4-diene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted cyclohexa-1,4-diene derivatives

Mechanism of Action

The mechanism of action of methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The diene ring can participate in cycloaddition reactions, forming new carbon-carbon bonds and complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate is unique due to the presence of both the trimethylsilyl and carboxylate ester groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

61518-40-9

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

methyl 6-trimethylsilylcyclohexa-1,4-diene-1-carboxylate

InChI

InChI=1S/C11H18O2Si/c1-13-11(12)9-7-5-6-8-10(9)14(2,3)4/h6-8,10H,5H2,1-4H3

InChI Key

UVXDPKOUXHOGJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC=CC1[Si](C)(C)C

Origin of Product

United States

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